N-(2-bromophenyl)-3-phenylprop-2-enamide
Overview
Description
N-(2-bromophenyl)-3-phenylprop-2-enamide is a chemical compound involved in various chemical reactions and processes, contributing to the field of organic chemistry and materials science. It serves as a precursor or intermediate in the synthesis of molecularly imprinted polymers, pharmaceuticals, and other specialized materials.
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-3-phenylprop-2-enamide often involves the reaction of bromophenyl derivatives with amides or acrylates to form intermediates for further chemical modifications. For example, compounds with similar structures have been synthesized by reactions involving bromophenyl and amide components under specific conditions to achieve high yields and desired structural features (Sobiech, Maciejewska, & Luliński, 2022).
Molecular Structure Analysis
Structural characterization of similar compounds is conducted using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods confirm the molecular structure, including the arrangement of bromophenyl and amide groups, and provide insights into the compound's conformation and electronic structure (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Reactions and Properties
N-(2-bromophenyl)-3-phenylprop-2-enamide participates in various chemical reactions, including cycloadditions, cross-coupling reactions, and as a precursor in the synthesis of polymers and bioactive compounds. The presence of the bromophenyl group allows for subsequent functionalization through palladium-catalyzed cross-coupling reactions, enhancing the compound's utility in organic synthesis (Taniguchi, Ishita, Uchiyama, Tamura, Muraoka, Tanabe, & Ishibashi*, 2005).
Scientific Research Applications
Anti-Inflammatory Potential
N-(2-bromophenyl)-3-phenylprop-2-enamide, as part of a series of N-arylcinnamamide derivatives, has been investigated for its anti-inflammatory potential. These compounds have shown significant attenuation of lipopolysaccharide-induced NF-κB activation, indicating a promising avenue for anti-inflammatory treatments. Notably, certain derivatives exhibited a higher inhibition effect on transcription factor NF-κB, demonstrating a similar effectiveness to the reference drug prednisone. The compounds' mode of action appears to differ from that of prednisone, suggesting a novel approach to anti-inflammatory treatment (Hošek et al., 2019).
Antimalarial Activity
N-(2-bromophenyl)-3-phenylprop-2-enamide has also been studied for its antimalarial properties. A series of N-arylcinnamanilides were screened against the chloroquine-sensitive strain of P. falciparum, revealing that certain derivatives, including N-(2-bromophenyl)-3-phenylprop-2-enamide, exhibited efficacy comparable to clinically used standard chloroquine. These findings highlight the potential of these compounds in antimalarial therapy, especially given their selective toxicity towards Plasmodium over human cells (Kos et al., 2022).
Application in Molecularly Imprinted Polymers
N-(2-bromophenyl)-3-phenylprop-2-enamide derivatives have been utilized in the formation of molecularly imprinted polymers (MIPs). These polymers, designed to mimic natural recognition entities, show high affinity towards target biomolecules, indicating their potential in various biomedical and environmental applications. The study demonstrates the versatility of these compounds in creating highly selective and sensitive molecular recognition materials (Sobiech et al., 2022).
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354139 | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71910-51-5 | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.